molecular formula C24H21N3O3S B2802438 N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide CAS No. 1019103-58-2

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2802438
CAS No.: 1019103-58-2
M. Wt: 431.51
InChI Key: IDFAQOOAHWSNFG-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a methoxyphenyl group, and a naphthalenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through the cyclization of appropriate precursors under specific conditions. The methoxyphenyl and naphthalenylacetamide groups are then introduced through subsequent reactions, such as alkylation and acylation. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-30-19-11-9-18(10-12-19)27-24(21-14-31(29)15-22(21)26-27)25-23(28)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFAQOOAHWSNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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